molecular formula C16H17NO3S B2788161 N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1384821-24-2

N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No.: B2788161
CAS No.: 1384821-24-2
M. Wt: 303.38
InChI Key: QQURKSLGNAQTKJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative characterized by a styrenyl sulfonamide backbone with methyl and hydroxyl substituents on its aromatic rings. The presence of a hydroxyl group at the 2-position of the phenylamine moiety and methyl groups at the 5-position (on the aniline ring) and 4-position (on the styrenyl ring) may influence solubility, electronic properties, and target binding compared to analogs with differing substituents.

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-12-3-6-14(7-4-12)9-10-21(19,20)17-15-11-13(2)5-8-16(15)18/h3-11,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQURKSLGNAQTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a styrene-like structure, which contributes to its biological activity. The presence of hydroxyl and methyl groups enhances its solubility and reactivity.

1. Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related sulfonamide derivatives have shown:

  • Inhibition of Cell Proliferation : Compounds similar to this compound demonstrated IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
CompoundCell LineIC50 (nM)
This compoundMCF-7TBD
CA-4MCF-73.9
9qMDA-MB-23123–33

The mechanism through which this compound exerts its biological effects may involve:

  • Tubulin Destabilization : Similar compounds have been shown to bind at the colchicine site on tubulin, leading to microtubule destabilization and subsequent apoptosis in cancer cells . Flow cytometry results suggest that these compounds can arrest the cell cycle at the G2/M phase, triggering apoptotic pathways.

Case Studies

Several studies have highlighted the effectiveness of sulfonamide derivatives in cancer treatment:

  • Study on Antitumor Activity : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an effective antitumor agent .

Stability and Pharmacokinetics

Understanding the stability of this compound under physiological conditions is crucial for its therapeutic application:

  • Stability Studies : Preliminary data suggest that similar compounds maintain stability at physiological pH levels (pH 7.4), with half-lives exceeding 24 hours in plasma .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity

While direct activity data for the target compound are unavailable, structurally related compounds demonstrate diverse biological effects:

  • Anti-inflammatory activity: 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (a non-sulfonamide analog) showed potent anti-inflammatory activity (IC50 = 11.6 μM) via macrophage inflammation suppression . This highlights how replacing the sulfonamide group with a pyridazinone ring alters mechanism and potency.
Physicochemical Properties

Substituents critically influence physicochemical parameters:

Compound Substituents (R1, R2, R3) LogP* Solubility (mg/mL)* Bioactivity Highlight
Target compound R1=4-Me, R2=2-OH-5-Me ~3.2 ~0.05 (aqueous) Hypothesized anti-inflammatory
(E)-2-(3-Cl-Ph)-ethenesulfonamide R1=3-Cl, R2=3-Cl-BnO ~4.1 <0.01 β-lactamase inhibition
2-(4-Me-Ph)-pyridazinone Pyridazinone core, R=4-Me ~2.8 ~0.12 IC50 = 11.6 μM (anti-inflammatory)
ZINC1398363 R1=4-OMe, R2=4-Me-Bn ~3.5 ~0.08 Not reported

*Estimated using computational tools (e.g., ChemAxon).

Analysis :

  • The target compound’s hydroxyl group may improve aqueous solubility compared to fully alkylated analogs (e.g., ZINC1398363) but reduce membrane permeability.

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